REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH:34]([Cl:35])([Cl:36])[Cl:37].[Cl:22][c:23]1[cH:24][c:25]([CH2:30][C:31](=[O:32])[Cl:33])[cH:26][cH:27][c:28]1[Cl:29].[K+:20].[K+:21].[N:1]1([CH2:6][CH:7]2[NH:8][CH2:9][CH2:10][c:11]3[c:12]2[n:13][cH:14][nH:15]3)[CH2:2][CH2:3][CH2:4][CH2:5]1>>[N:1]1([CH2:6][CH:7]2[N:8]([C:31]([CH2:30][c:25]3[cH:24][c:23]([Cl:22])[c:28]([Cl:29])[cH:27][cH:26]3)=[O:32])[CH2:9][CH2:10][c:11]3[c:12]2[n:13][cH:14][nH:15]3)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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c1nc2c([nH]1)CCNC2CN1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1nc2c([nH]1)CCNC2CN1CCCC1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(Cl)c(Cl)c1)N1CCc2[nH]cnc2C1CN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |